脱氢胆酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

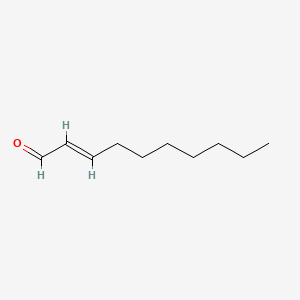

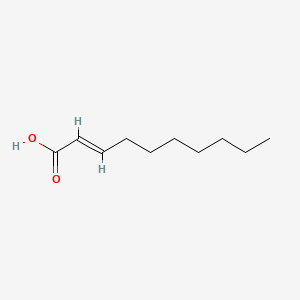

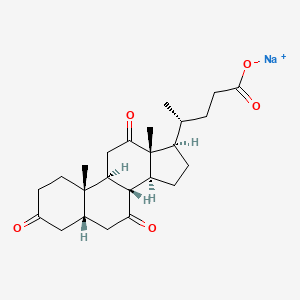

脱氢胆酸钠,也称为钠脱氢胆酸,是一种由胆酸氧化而来的合成胆汁酸。它通常用作利胆剂,这意味着它能增加胆汁输出以清除增加的胆汁酸负荷。 这种化合物由于其独特的性质和功能,经常被用于医学和生物化学研究 .

科学研究应用

脱氢胆酸钠在科学研究中有着广泛的应用:

化学: 它被用作各种化学反应和涉及胆汁酸及其衍生物的研究的试剂。

生物学: 脱氢胆酸钠被用于与胆汁酸代谢和转运相关的研究。

医学: 它被用作利胆剂,以增加胆汁流量并帮助治疗某些肝脏和胆囊疾病。

作用机制

脱氢胆酸钠通过诱导胆汁分泌来发挥作用,胆汁分泌是指胆汁分泌增加。该过程与胆汁脂质分泌的刺激和内源性及外源性胆汁成分的减少有关。该化合物可能由于脱氢胆酸产生的胆汁缺乏胶束形成而降低胆汁磷脂分泌。 此外,脱氢胆酸钠通过增强胆小管膜紧密连接的通透性,促进了胆汁和血浆之间的直接交换 .

生化分析

Biochemical Properties

Sodium dehydrocholate is known to interact with various enzymes, proteins, and other biomolecules. It helps solubilize lipophilic compounds, making it an essential reagent in studying the absorption and transport of lipids in biochemical models . Its surface-active properties are valuable in experiments aimed at understanding the structural dynamics of lipid bilayers and membrane proteins .

Cellular Effects

Sodium dehydrocholate has dual effects on cell viability. At lower concentrations, it increases cell viability, which is associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Molecular Mechanism

Sodium dehydrocholate induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma .

Temporal Effects in Laboratory Settings

The effects of Sodium dehydrocholate can change over time in laboratory settings. For example, the secretions of all the endogenous biliary bile acids were decreased within 30-60 minutes of infusion . Phospholipid secretion as well as cholesterol levels were also declined .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Sodium dehydrocholate in animal models are limited, it’s known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Sodium dehydrocholate is involved in the metabolism of bile acids. It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components .

Transport and Distribution

Sodium dehydrocholate is absorbed from the proximal small intestine . The major site of metabolism is proposed to be the liver . The major metabolite accounting for 70% of total detectable metabolites is dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) .

准备方法

合成路线和反应条件

脱氢胆酸钠通过胆酸的氧化合成。该过程涉及使用铬酸作为氧化剂。 反应条件通常包括控制温度和pH值,以确保胆酸完全转化为脱氢胆酸,然后用氢氧化钠中和形成脱氢胆酸钠 .

工业生产方法

在工业环境中,脱氢胆酸钠的生产涉及使用铬酸或其他合适的氧化剂对胆酸进行大规模氧化。然后,将反应混合物进行提纯处理,包括过滤和结晶,以获得高纯度脱氢胆酸钠。 最终产品通常被干燥和包装以供分发 .

化学反应分析

反应类型

脱氢胆酸钠会发生多种化学反应,包括:

氧化: 在其合成中主要的反应,胆酸被氧化形成脱氢胆酸。

还原: 虽然不太常见,但还原反应可以将脱氢胆酸钠还原回其前体形式。

常用试剂和条件

氧化剂: 铬酸通常用于胆酸的氧化。

还原剂: 各种还原剂可用于逆转氧化过程。

形成的主要产品

胆酸氧化形成的主要产物是脱氢胆酸,然后转化为脱氢胆酸钠。 其他次要产物可能包括部分氧化的中间体和副反应的副产物 .

相似化合物的比较

脱氢胆酸钠在胆汁酸衍生物中是独特的,因为它具有特定的氧化态和功能特性。类似的化合物包括:

胆酸: 脱氢胆酸钠的前体,胆酸是具有不同功能特性的主要胆汁酸。

鹅去氧胆酸: 另一种具有独特生物学功能的主要胆汁酸。

熊去氧胆酸: 一种用于治疗某些肝脏疾病的次要胆汁酸

脱氢胆酸钠由于其合成来源和在增加胆汁输出和促进胆汁酸代谢研究中的特定应用而脱颖而出。

属性

CAS 编号 |

145-41-5 |

|---|---|

分子式 |

C24H34NaO5 |

分子量 |

425.5 g/mol |

IUPAC 名称 |

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |

InChI 键 |

SHQJNIUBZKDVAW-CAOXKPNISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na] |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

145-41-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

81-23-2 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B1670114.png)